7-[2-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[3,2-b]pyridine core, which is fused with a benzyl ether and a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 7-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves multiple steps and specific reaction conditions. One common method involves the use of an Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst. Microwave-dielectric heating is employed to increase the overall yield and reduce the reaction time .
Chemical Reactions Analysis
7-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether and methoxy groups.
Cyclization: The thieno[3,2-b]pyridine core allows for cyclization reactions under specific conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: The unique structure of this compound makes it useful in the development of new materials with specific electronic and optical properties.
Biological Research: It is used in the study of various biological processes and pathways, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound has a similar core structure but differs in the substituents attached to the core.
3-(Benzyloxy)pyridin-2-amine: This compound shares the benzyloxy group but has a different core structure.
Benzothiophene derivatives: These compounds have a similar thieno[3,2-b]pyridine core but differ in the specific substituents and functional groups attached.
Properties
Molecular Formula |
C21H19NO3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-(3-methoxy-2-phenylmethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H19NO3S/c1-24-18-9-5-8-15(20(18)25-13-14-6-3-2-4-7-14)16-12-19(23)22-17-10-11-26-21(16)17/h2-11,16H,12-13H2,1H3,(H,22,23) |
InChI Key |
YTFUXZKTOFQFDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C3CC(=O)NC4=C3SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.